molecular formula C19H18N4O3 B11673157 3-(3-Ethoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(3-Ethoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673157
M. Wt: 350.4 g/mol
InChI Key: IPBAKYSSGWYRDR-UDWIEESQSA-N
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Description

3-(3-Ethoxyphenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyacetophenone: A compound with a similar structure but lacking the pyrazole and carbohydrazide moieties.

    4-Chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenol: Shares the benzylidene and ethoxy groups but differs in the core structure.

Uniqueness

3-(3-Ethoxyphenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of the pyrazole ring and the carbohydrazide group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-2-26-15-8-5-7-13(10-15)16-11-17(22-21-16)19(25)23-20-12-14-6-3-4-9-18(14)24/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

IPBAKYSSGWYRDR-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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